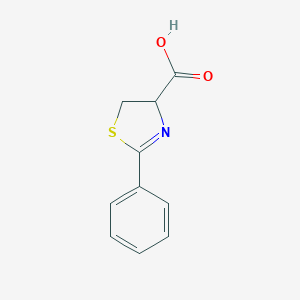

Acide 2-phényl-4,5-dihydro-thiazole-4-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic scaffolds often involves the use of versatile templates and nucleophilic ring opening reactions. For instance, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized as a template for synthesizing novel heterocyclic compounds, indicating a methodology that could potentially apply to 4,5-dihydro-2-phenylthiazole-4-carboxylic acid (Amareshwar, Mishra, & Ila, 2011). Moreover, one-pot synthesis methods have been reported for the production of related compounds, offering insights into efficient synthetic routes (Konstantinova et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction and quantum-chemical calculations have been used to determine the structures of related compounds, providing a foundation for analyzing the molecular structure of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid (Shtabova et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes ring-closing reactions, eliminations, and substitutions, providing insight into potential reactions of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid. For example, 4,5-dibenzothienylthiazole derivatives have been studied for their photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions, highlighting the reactive versatility of thiazole derivatives (Nakagawa, Nakashima, & Kawai, 2012).

Physical Properties Analysis

The physical properties of a compound, such as melting points, solubility, and crystal structure, are often determined by its molecular structure. Research on related compounds, such as 4-phenylthiazol-2-amine and carboxylic acid derivatives, has focused on crystal structure analysis through X-ray diffraction, providing a basis for understanding the physical properties of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid (Jin et al., 2013).

Applications De Recherche Scientifique

Activités antifongiques et insecticides

Une série de dérivés de ®-2-phényl-4,5-dihydrothiazole-4-carboxamide contenant un groupement diacylhydrazine ont été conçus et synthétisés . Ces composés ont montré des activités antifongiques significatives contre Cercospora arachidicola, Alternaria solani, Phytophthora capsici et Physalospora piricola à 50 mg/L . Ils ont également montré de bonnes activités insecticides .

Modulation de l'activité biologique

Le modèle CoMSIA a montré qu'un groupe hydrophile approprié en position R1, ainsi qu'un groupe hydrophile et donneur d'électrons approprié en position R2, pouvaient améliorer l'activité antifongique contre Physalospora piricola . Cela contribue à l'optimisation supplémentaire des structures .

Modulation du niveau de calcium des insectes

L'un des composés, ®-N’-(4-nitrobenzoyl)-2-(4-nitrophényl)-4,5-dihydrothiazole-4-carbohydrazide (III-3), peut servir de modulateurs efficaces du niveau de Ca2+ des insectes en perturbant l'homéostasie du calcium cellulaire chez Mythimna separata .

Molécules bioactives multicibles

Les thiazoles 2,4-disubstitués, qui incluent l'acide 2-phényl-4,5-dihydro-thiazole-4-carboxylique, sont des hétérocycles importants présentant des activités biologiques sans limites, telles que antibactériennes, antifongiques, anti-inflammatoires, antitumorales, antituberculeuses, antidiabétiques, antivirales et antioxydantes .

Intermédiaire pharmaceutique

L'this compound est utilisé comme intermédiaire pharmaceutique

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, in general, have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II , which is an enzyme that controls the overwinding or underwinding of DNA.

Mode of Action

Thiazole compounds, such as voreloxin, have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole compounds are known to affect a variety of biochemical pathways . For instance, some thiazole compounds have been found to disrupt cellular calcium homeostasis , which could potentially lead to a variety of downstream effects, including changes in cell signaling and function.

Result of Action

Thiazole compounds have been found to have a variety of biological activities, including antimicrobial, antifungal, and antiviral activities . For instance, some thiazole compounds have been found to have potent inhibitory activity against certain bacterial and fungal strains .

Propriétés

IUPAC Name |

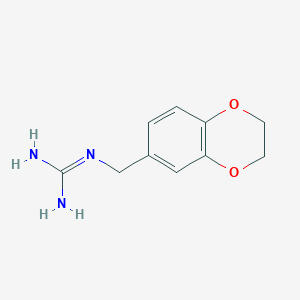

2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZQYTNELGLJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941922 | |

| Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19983-15-4 | |

| Record name | 4,5-Dihydro-2-phenyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019983154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-phenylthiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)

![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)